molecular formula C24H21N3OS B2555939 1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034486-53-6

1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2555939
CAS No.: 2034486-53-6
M. Wt: 399.51
InChI Key: SCEJFHKAKJNYKE-UHFFFAOYSA-N
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Description

. It features a unique structure that combines a benzhydryl group, a thiophene ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-benzhydryl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-16-18-14-21(17-25-15-18)22-12-7-13-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-15,17,23H,16H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEJFHKAKJNYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves several steps. One common method includes the condensation of benzhydryl chloride with 5-(thiophen-2-yl)pyridin-3-yl)methylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although more research is needed to confirm these effects.

    Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved are still under investigation, but they likely include modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and are known for their diverse biological activities, including anticancer and anti-inflammatory properties.

    Pyridine derivatives: Compounds with a pyridine ring are widely used in pharmaceuticals and agrochemicals due to their stability and reactivity.

    Benzhydryl derivatives: These compounds are often used in the synthesis of antihistamines and other drugs due to their ability to interact with various biological targets.

Biological Activity

1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of benzhydryl chloride with 5-(thiophen-2-yl)pyridin-3-ylmethylamine in the presence of a base like triethylamine. The reaction is generally carried out in dichloromethane at room temperature, followed by purification through column chromatography.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various biological effects, including:

  • Reduced Inflammation : The compound may modulate inflammatory pathways, potentially making it useful for treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies suggest that it may slow down cancer cell growth through apoptosis induction and cell cycle arrest .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this urea have shown GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15 μM to over 100 μM across different cancer types, including breast and lung cancer .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been evaluated in several models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

Similar thiourea derivatives have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other compounds:

Compound NameStructureBiological Activity
Thiophene DerivativesVariousAnticancer, anti-inflammatory
Pyridine DerivativesVariousAntimicrobial, analgesic
Benzhydryl DerivativesVariousAntihistaminic, anticancer

This comparison highlights how structural variations influence biological activities, providing insights into potential modifications for enhanced efficacy.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study on a related thioamide compound revealed selective cytotoxicity against non-small cell lung cancer with an IC50 value of 21.5 μM .
  • Antimicrobial Efficacy : Research indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

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